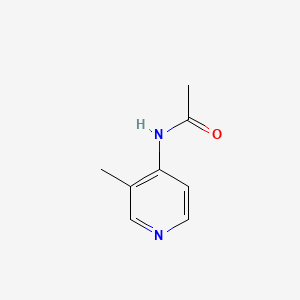

N-(3-methylpyridin-4-yl)acetamide

説明

N-(3-Methylpyridin-4-yl)acetamide (chemical formula: C₈H₁₀N₂O) is a pyridine-based acetamide derivative characterized by a methyl substituent at the 3-position of the pyridine ring and an acetamide group at the 4-position. Its structure is defined by the SMILES notation c1(cnccc1NC(C)=O)C and the InChI identifier InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) .

Structure

3D Structure

特性

IUPAC Name |

N-(3-methylpyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUDCBCQKIWLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- Lipophilicity : The methyl group in the target compound enhances membrane permeability compared to hydroxylated analogs like N-(3-hydroxypyridin-4-yl)acetamide .

- Hybrid Structures: Compounds like N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide demonstrate how extended aromatic systems can modulate pharmacological activity.

Pharmacological and Functional Comparisons

Receptor Agonism

Pyridazin-3(2H)-one acetamide derivatives (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as formyl peptide receptor (FPR) agonists, inducing calcium mobilization and chemotaxis in neutrophils . While the target compound lacks a pyridazinone core, its acetamide group may facilitate similar receptor interactions, though activity specificity would depend on substituent positioning.

Anti-Cancer Activity

Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide, exhibit potent anti-cancer effects against HCT-1, MCF-7, and other cell lines . The target compound’s pyridine ring could mimic quinazoline’s planar structure, though the absence of sulfonyl or morpholino groups may limit comparable efficacy.

Physicochemical Properties

- Solubility : Hydroxyl-containing analogs (e.g., ) are more water-soluble due to hydrogen-bonding capacity, whereas the methyl group in the target compound favors organic solvents.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。